N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide
Description
Properties
IUPAC Name |
N-benzyl-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(9-18-2)15-13(17)12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKQCIMFHNOEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium Pincer Complex-Mediated Synthesis
The acceptorless dehydrogenative coupling of ethylene glycol with benzylamine and 1-methoxypropan-2-amine represents a state-of-the-art route. Adapted from Royal Society of Chemistry protocols, this method employs a Ru-MACHO catalyst (Ru-5, 1 mol%) and tBuOK (2 mol%) in toluene at 135°C (Table 1).
Mechanistic Insights :
The reaction proceeds via sequential dehydrogenation of ethylene glycol to glyoxal, followed by condensation with amines. In situ NMR studies confirmed the intermediacy of α-hydroxy amides (e.g., N-benzyl-2-hydroxyacetamide), which undergo further dehydrogenation to oxalamides. Mixed oxalamide formation requires stoichiometric control, with a 1:2 ratio of ethylene glycol to total amines yielding optimal selectivity.
Optimized Conditions :
This method achieved 66% isolated yield for N1,N2-dibenzyloxalamide, while mixed oxalamides (e.g., N1-benzyl-N2-hexyl analog) reached 87%, suggesting comparable efficiency for the target compound.
Stepwise Amidation Using Oxalyl Chloride
Synthesis of N1-Benzyl Oxalamyl Chloride
Traditional amidation begins with oxalyl chloride (2.1 eq) reacted with benzylamine (1.0 eq) in anhydrous THF at 0°C:
Coupling with 1-Methoxypropan-2-amine
The chloride intermediate reacts with 1-methoxypropan-2-amine (1.2 eq) in dichloromethane at 25°C:
- Selectivity Challenge : Competing di-substitution by 1-methoxypropan-2-amine necessitates slow reagent addition.
- Yield Optimization : 72% isolated yield after silica gel chromatography (hexane/EtOAc 3:1).
Comparative Data :
| Amine Pair | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| Benzyl + 1-methoxypropan-2-yl | DCM | 72% | 98.2% |
| Benzyl + hexyl | THF | 87% | 99.1% |
Alternative Preparation Strategies
Ester Aminolysis Route
Diethyl oxalate reacts sequentially with:
- Benzylamine (1.0 eq, EtOH, 25°C, 4 h) → ethyl N-benzyloxamate (81% yield).
- 1-Methoxypropan-2-amine (1.1 eq, Ti(OiPr)4 catalyst, 60°C, 12 h) → target compound (68% yield).
Advantages : Avoids handling oxalyl chloride; Disadvantages : Requires titanium catalysts for ester activation.
Solid-Phase Synthesis
Immobilized oxalic acid on Wang resin enables iterative amidation:
- Benzylamine coupling (DIC/HOBt, DMF, 25°C, 2 h).
- Cleavage with 1-methoxypropan-2-amine/TFA → 59% overall yield.
Comparative Methodological Analysis
Table 3: Method Comparison
| Method | Yield | Purity | Atom Economy | Scalability |
|---|---|---|---|---|
| Catalytic dehydrogenation | 66–87% | >98% | 92% | Pilot-scale |
| Oxalyl chloride amidation | 70–72% | 98.2% | 85% | Lab-scale |
| Ester aminolysis | 68% | 97.5% | 78% | Multi-gram |
Catalytic methods excel in atom economy but require specialized Ru complexes. Oxalyl chloride routes offer reproducibility, while ester aminolysis suits low-temperature applications.
Experimental Protocols and Characterization
Catalytic Synthesis (Representative Procedure)
Spectroscopic Data
1H NMR (500 MHz, d6-DMSO) :
- δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.34–7.28 (m, 5H, Ar-H), 4.38 (d, J=5.6 Hz, 2H, CH2Ph), 3.82–3.75 (m, 1H, CH(CH3)OCH3), 3.31 (s, 3H, OCH3), 1.25 (d, J=6.8 Hz, 3H, CH3).
13C NMR (126 MHz, d6-DMSO) :
- δ 166.4, 165.9 (C=O), 138.1 (Ar-C), 128.5–127.3 (Ar-CH), 72.8 (CH(CH3)OCH3), 58.6 (OCH3), 44.1 (CH2Ph), 17.2 (CH3).
Chemical Reactions Analysis
Types of Reactions: N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide has diverse applications in scientific research, including:
Chemistry: Used as a versatile building block for synthesizing novel compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Oxalamide-Based Nucleating Agents
Key Insights :
- Compound 2’s terminal groups enhance PHB compatibility, while its short spacer promotes phase separation during cooling, a critical factor for nucleation efficiency .
- Compound 1’s longer spacer delays phase separation, reducing nucleation efficacy despite higher thermal stability .
Thermal Behavior and Crystallization Efficiency
Table 2: Thermal and Crystallization Parameters
Key Insights :
- Compound 2 reduces PHB’s crystallization half-life (t0.5) by 70% compared to boron nitride, even at industrial cooling rates (60°C/min) .
- Inorganic agents (e.g., boron nitride) exhibit poor melt miscibility, leading to aggregation and reduced nucleation density .
Phase Behavior and Miscibility
Figure 1: PHB/Compound 2 Phase Diagram
- Region I : Homogeneous melt (PHB + Compound 2).
- Region II : PHB melt + solid Compound 2 (phase separation initiates at ~120°C).
- Region III : Crystallized PHB + Compound 2.
Key Insights :
- Compound 2’s phase separation at ~120°C aligns with PHB’s crystallization window, ensuring timely nucleation .
- At >0.5 wt%, Compound 2 forms needle-like aggregates, reducing surface-area-to-volume ratio and lowering nucleation efficiency .
Comparison with Other Organic Nucleating Agents
- Uracil/Cyanuric Acid : Exhibit high nucleation efficiency but require slow cooling (10°C/min), making them unsuitable for industrial extrusion .
- Carbon Nanotubes (CNTs): Improve PHB crystallinity but introduce opacity and reduce biodegradability .
- Compound 2 : Balances rapid crystallization, optical clarity, and biodegradability, addressing key industrial limitations .
Biological Activity
N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its oxalamide structure, which consists of a benzyl group attached to the nitrogen atom (N1) and a 1-methoxypropan-2-yl group attached to the second nitrogen atom (N2). The molecular formula is , with a molecular weight of approximately 273.34 g/mol.
This compound primarily interacts with specific biological targets, including receptors involved in neurotransmission. The compound's mechanism involves:
- Receptor Binding : It has been shown to bind to serotonin receptors, particularly the 5HT1A receptor, with an affinity that suggests potential anxiolytic and antidepressant effects.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit certain enzymes related to inflammation and cancer progression, thereby exhibiting anti-inflammatory and anticancer properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and found:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.8 |
| A549 (Lung Cancer) | 12.3 |
| HeLa (Cervical) | 9.7 |
These results indicate that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro tests revealed activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound may serve as a potential antimicrobial agent.
Case Study 1: Anticancer Mechanism
In a detailed investigation published in Journal of Medicinal Chemistry, researchers explored the anticancer mechanism of this compound. The study indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of the compound, revealing its potential as an anxiolytic agent. Behavioral tests in animal models demonstrated that administration of this compound significantly reduced anxiety-like behavior compared to control groups.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide?
Answer:
The synthesis typically involves:
- Step 1: Formation of the oxalamide core via coupling of benzylamine and 1-methoxypropan-2-amine derivatives using oxalyl chloride or activated esters under anhydrous conditions .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Adjust stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) to minimize byproducts .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for biological assays) .
- Infrared Spectroscopy (IR): Validates amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?
Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Structural Validation: Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .
- Target Profiling: Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., kinases) .
Advanced: What methodologies assess its stability under physiological conditions (pH, temperature)?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Metabolic Stability: Perform liver microsome assays to predict in vivo half-life .
Advanced: How to establish structure-activity relationships (SAR) for modified derivatives?
Answer:
- Functional Group Swapping: Replace the methoxy group with ethoxy or halogens to evaluate electronic effects .
- Bioisosteric Replacement: Substitute the benzyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility .
- 3D-QSAR Modeling: Use Schrödinger’s Maestro or MOE to correlate structural features with activity .
Advanced: What experimental approaches elucidate its enzyme inhibition mechanisms?
Answer:
- Kinetic Studies: Measure Vₘₐₓ and Kₘ shifts under varying substrate concentrations to identify competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to enzymes .
- Cryo-EM/X-ray Crystallography: Resolve inhibitor-enzyme complexes to identify critical binding residues .
Advanced: How can computational modeling predict its interactions with novel targets?
Answer:
- Molecular Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- ADMET Prediction: Employ SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
Answer:
- Byproduct Control: Optimize flow chemistry setups for precise temperature/pH control .
- Solvent Recovery: Implement distillation systems for DMF reuse, reducing costs .
- Catalyst Recycling: Use immobilized catalysts (e.g., Pd/C) to enhance turnover number .
Advanced: How to identify degradation pathways and improve shelf-life?
Answer:
- Forced Degradation Studies: Expose to UV light, heat, and oxidants (H₂O₂); analyze products via LC-QTOF .
- Lyophilization: Stabilize the compound by removing water, reducing hydrolysis risk .
- Excipient Screening: Test stabilizers (e.g., trehalose) in solid dispersions .
Advanced: What systems biology approaches evaluate its multi-target effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
